![molecular formula C20H19N5O6 B2692402 dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate CAS No. 899988-75-1](/img/structure/B2692402.png)
dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate
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Description
Dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a useful research compound. Its molecular formula is C20H19N5O6 and its molecular weight is 425.401. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate serves as an intermediate in the synthesis of complex purine structures. Its application in the synthesis of imidazole and purine derivatives highlights its role in the formation of novel compounds with potential therapeutic applications. For instance, it has been shown that imidazole derivatives can be used as intermediates for synthesizing purines, which are crucial in the development of various drugs and biochemical compounds (Edenhofer, 1975). Furthermore, the compound's chemical structure allows for modifications leading to the creation of tricyclic purine derivatives with potential as anticonvulsants and receptor affinity agents, offering a foundation for developing new therapeutic agents (Drabczyńska et al., 2006).
Reactivity and Modification Studies
Studies on the reactivity of imidazole derivatives, including those related to dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate, provide insights into their potential for creating compounds with specific biological activities. Research focusing on understanding the reactivity through spectroscopic characterization and computational studies has revealed the potential for synthesizing compounds with unique properties and interactions with biological molecules. These studies are crucial for drug development and understanding the compound's interaction mechanisms at the molecular level (Hossain et al., 2018).
Application in DNA Damage and Repair Studies
Research into the DNA-damaging effects of certain derivatives and their subsequent repair by cellular enzymes indicates the relevance of these compounds in studying genetic damage and repair mechanisms. For example, the release of 7-methylguanine residues whose imidazole rings have been opened from damaged DNA by a DNA glycosylase from Escherichia coli highlights the potential for studying the biological implications of exposure to certain chemical agents and the cellular mechanisms for repairing such damage (Chetsanga & Lindahl, 1979).
properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O6/c1-22-17-16(18(28)25(20(22)29)11-15(27)31-3)24-9-13(12-7-5-4-6-8-12)23(19(24)21-17)10-14(26)30-2/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQVTSFPFLKJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)CC(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate |
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